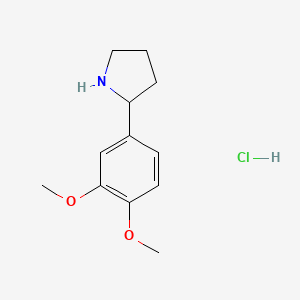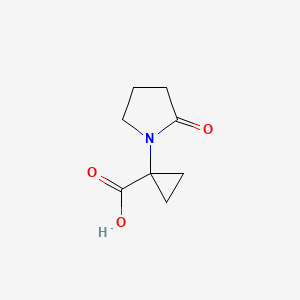
2,5-Dimethylpiperidine hydrochloride
Overview
Description
2,5-Dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H15N . It is a derivative of piperidine, a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidines, including 2,5-Dimethylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylpiperidine hydrochloride is represented by the InChI code 1S/C7H15N.ClH/c1-6-3-4-7 (2)8-5-6;/h6-8H,3-5H2,1-2H3;1H .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The molecular weight of 2,5-Dimethylpiperidine hydrochloride is 113.20 g/mol . The compound has a complexity of 70.8 and a topological polar surface area of 12 Ų .
Scientific Research Applications
Chemical Affinity and Binding Proteins
One study utilized a chemical affinity matrix for identifying binding proteins to anti-resorptive compounds, where 2,5-Dimethylpiperidine hydrochloride derivatives played a crucial role. The research aimed at exploring the interaction between specific compounds and proteins like prohibitin, which could have implications in understanding the mechanism of action of certain anti-resorptive medications (Sung-Youn Chang et al., 2011).
Stereoselective Synthesis
Another application involves the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines, highlighting a method for preparing 3,4-disubstituted 5,5-dimethylpiperidines and their analogs. This process provides a valuable template for medicinal chemistry, demonstrating the versatility of 2,5-Dimethylpiperidine hydrochloride in synthesizing complex organic compounds (Karen Mollet et al., 2011).
Solvatofluorochromism and Emission Properties
Research on squaraine dyes incorporating cis-3,5-dimethylpiperidine showed these compounds exhibit dual-state emission and solvatofluorochromism properties. This property is significant for developing materials with potential applications in sensing, organic electronics, and fluorescence microscopy (Fuqing Yu et al., 2021).
Corrosion Inhibition
Studies have also investigated the use of N-heterocyclic amines, including derivatives of 2,5-Dimethylpiperidine hydrochloride, as corrosion inhibitors for metals in acidic conditions. These compounds demonstrate the potential to protect metal surfaces from corrosion, offering applications in industrial maintenance and preservation (K. Babić-Samardžija et al., 2005).
Thermochemistry and Conformational Studies
Another area of research focuses on the thermochemistry and conformational behavior of methylpiperidines, including 2,5-dimethylpiperidine derivatives. These studies contribute to our understanding of the stability and structural preferences of these compounds, which is crucial for their application in synthetic chemistry and material science (M. Ribeiro da Silva et al., 2006).
Mechanism of Action
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Biochemical Pathways
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a broad range of potential biochemical interactions.
Future Directions
Piperidines, including 2,5-Dimethylpiperidine, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 2,5-Dimethylpiperidine hydrochloride could have potential applications in the pharmaceutical industry in the future.
properties
IUPAC Name |
2,5-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-4-7(2)8-5-6;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLZZASAHWIFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpiperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B1425805.png)
![Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1425807.png)
![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid](/img/structure/B1425809.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1425810.png)

![[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1425813.png)
![8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B1425814.png)


